molecular formula C9H6ClFN2O B2539296 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine CAS No. 1368471-03-7

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B2539296
CAS No.: 1368471-03-7
M. Wt: 212.61
InChI Key: LYRUMLDYFZVLJI-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a suitable nitrile oxide under controlled conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form biaryl compounds .

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The oxazole ring also provides distinct properties compared to other heterocyclic rings like thiazole .

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is a synthetic compound belonging to the oxazole class, characterized by its unique molecular structure that includes a chloro and a fluoro substituent on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₆ClFN₂O
  • Molecular Weight : 212.61 g/mol
  • CAS Number : 1368471-03-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

The compound has shown promising results against various bacterial and fungal strains. A study examining the antibacterial and antifungal properties of similar oxazole derivatives reported moderate to good activity against several pathogens.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (µM) Range
Bacillus subtilis 4.69 - 22.9
Staphylococcus aureus 5.64 - 77.38
Escherichia coli 2.33 - 156.47
Pseudomonas aeruginosa 13.40 - 137.43
Candida albicans 16.69 - 78.23

These findings suggest that compounds with similar structures may provide a basis for developing new antimicrobial agents targeting resistant strains .

Anticancer Properties

Preliminary studies have indicated that oxazole derivatives, including this compound, may possess anticancer activity. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Studies

  • In vitro Studies : Research on oxazole derivatives has shown that they can inhibit cancer cell lines at varying concentrations, with some compounds exhibiting IC₅₀ values in the low micromolar range.
  • Safety Assessments : Cytotoxicity tests conducted on mouse fibroblast cell lines revealed that concentrations up to 50 µg/mL were generally permissible, indicating a potential therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives often correlates with their structural features. Modifications to the phenyl ring and the oxazole moiety can significantly impact potency and selectivity against target organisms or cancer cells.

Key Observations

  • Compounds with electron-withdrawing groups (like chloro and fluoro) typically exhibit enhanced activity.
  • The introduction of additional functional groups can lead to improved efficacy against specific targets .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRUMLDYFZVLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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